molecular formula C2ClF2NaO2 B119871 Sodium chlorodifluoroacetate CAS No. 1895-39-2

Sodium chlorodifluoroacetate

Cat. No.: B119871
CAS No.: 1895-39-2
M. Wt: 152.46 g/mol
InChI Key: MRTAVLDNYYEJHK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium chlorodifluoroacetate is an organofluorine compound with the chemical formula CF₂ClCO₂Na. It is a white solid that is formed by the neutralization of chlorodifluoroacetic acid with sodium hydroxide. This compound is of significant interest in organic chemistry due to its role as a source of difluorocarbene, which is a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium chlorodifluoroacetate is synthesized by neutralizing chlorodifluoroacetic acid with sodium hydroxide. The reaction typically involves dissolving chlorodifluoroacetic acid in an appropriate solvent, such as ether, and then adding a solution of sodium hydroxide. The mixture is stirred at low temperatures to ensure complete neutralization, and the resulting product is isolated by evaporating the solvent and drying the residue .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to generate difluorocarbene, a highly reactive intermediate that can participate in a wide range of chemical reactions.

Properties

IUPAC Name

sodium;2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTAVLDNYYEJHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76-04-0 (Parent)
Record name Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1062049
Record name Sodium chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895-39-2
Record name Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium chlorodifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary use of sodium chlorodifluoroacetate in organic synthesis?

A1: this compound (ClCF2COONa) is predominantly employed as a precursor for generating difluorocarbene (:CF2) [, , , , , , , , , ]. This reactive intermediate plays a crucial role in various organic transformations, including difluoromethylation reactions and the synthesis of difluorinated compounds.

Q2: How does this compound decompose to generate difluorocarbene?

A2: Upon heating, this compound undergoes thermal decarboxylation, releasing carbon dioxide (CO2) and generating difluorocarbene [, , ]. This decomposition pathway is frequently exploited in synthetic chemistry to introduce the difluoromethylene group into target molecules.

Q3: Can you provide an example of a specific reaction where this compound is used to introduce a difluoromethylene group?

A3: this compound facilitates the synthesis of β-difluoromethoxy vinyl sulfones through the O-difluoromethylation of β-ketosulfones []. This reaction highlights the utility of ClCF2COONa as a practical and regioselective difluoromethylating agent.

Q4: Does this compound always require high temperatures to generate difluorocarbene?

A4: While high temperatures are commonly employed, research indicates that difluorocarbene generation from this compound can also occur at lower temperatures using specific catalysts. For instance, N,N-dimethylformamide (DMF) can promote difluorocarbene formation from ClCF2COONa without additional additives [].

Q5: Besides difluoromethylation, what other types of reactions can be achieved using this compound?

A5: this compound displays versatility in organic synthesis beyond difluoromethylation. It can be utilized for:

  • Formylation of Propargylic Alcohols: Serving as both a difluorocarbene precursor and a formylating reagent [].
  • Synthesis of Chlorohydrins: Facilitating the ring-opening of glycidyl ethers in an unexpected mechanism [].
  • Formation of Phenanthrene-9,10-diyl carbonate: Reacting with phenanthrene-9,10-quinone upon thermal decomposition [].

Q6: Are there any studies exploring the reactivity of this compound with fullerenes?

A6: Yes, research has shown that this compound reacts with fullerene C70 to yield isomeric difluoromethylenated derivatives []. This reaction is proposed to proceed via a two-stage nucleophilic cyclopropanation mechanism, providing access to unique fullerene derivatives.

Q7: Has this compound been investigated for surface modification applications?

A7: this compound has demonstrated potential for modifying polymer and fiber surfaces []. Pyrolysis of ClCF2COONa generates difluorocarbene, which interacts with the surface, potentially leading to altered surface properties like reduced critical surface tension.

Q8: Are there any known limitations or drawbacks associated with using this compound in synthesis?

A8: One limitation is the potential for side reactions due to the high reactivity of difluorocarbene. Additionally, optimizing reaction conditions, including temperature and solvent choice, is often crucial to achieve desired selectivity and yield.

Q9: What spectroscopic techniques are commonly employed to characterize this compound and its reaction products?

A9: Commonly employed techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 19F NMR, to analyze fluorine-containing compounds [, ].
  • Infrared (IR) Spectroscopy: To identify functional groups and characterize chemical bonds [].

Q10: Is there any computational chemistry research related to this compound?

A10: Computational methods, such as density functional theory (DFT) calculations, have been used to investigate the reaction pathways and energetics involved in reactions using this compound []. These studies provide insights into reaction mechanisms and guide synthetic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.